

Physical and chemical properties of 2-Methylglutaronitrile

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Compound of Interest

Compound Name: 2-Methylglutaronitrile

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An In-Depth Technical Guide to **2-Methylglutaronitrile**: Properties, Reactivity, and Applications

Introduction: Beyond a Byproduct

2-Methylglutaronitrile (MGN), identified by its CAS Number 4553-62-2, is an aliphatic dinitrile that has evolved from being primarily an undesired byproduct to a valuable chemical intermediate.^{[1][2]} Historically, MGN was a significant, often combusted, byproduct of the large-scale industrial synthesis of adiponitrile, a key precursor for nylon 66.^{[1][2]} This origin story, however, belies its growing importance. The unique chemical architecture of **2-methylglutaronitrile**, featuring two nitrile functionalities and a chiral center, provides a versatile platform for the synthesis of a wide array of valuable molecules, including vitamins, specialty solvents, and polymer components.^{[1][2][3]} This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core physical and chemical properties, reactivity, analytical methodologies, and key applications.

Core Molecular and Physical Properties

Understanding the fundamental properties of **2-Methylglutaronitrile** is the first step in harnessing its synthetic potential. It is a colorless to pale yellow liquid under standard conditions, often with a mild or unpleasant odor.^{[1][3][4][5]}

General & Physicochemical Data

The intrinsic properties of MGN dictate its behavior in various chemical environments and are summarized below.

Property	Value	Source(s)
IUPAC Name	2-Methylpentanedinitrile	[1][6]
Synonyms	1,3-Dicyanobutane, α -Methylglutaronitrile, Dytek® MGN	[1][4][7]
CAS Number	4553-62-2	[1][2][7]
Molecular Formula	C ₆ H ₈ N ₂	[1][4][7][8][9]
Molecular Weight	108.14 g/mol	[1][2][6][7][8]
Appearance	Colorless to light yellow/brown liquid	[1][3][4][5]
Melting Point	-45 °C (-49 °F)	[1][5][7]
Boiling Point	263-271 °C (505-520 °F) at 760 mmHg	[1][7]
Density	0.95 g/mL to 0.955 g/cm ³ at 25 °C	[1][3][7]
Flash Point	115-126 °C (239-259 °F)	[6][10]
Refractive Index	n _{20/D} 1.434	[7]
Water Solubility	52.3 g/L at 20 °C	[7][11]

Solubility Profile

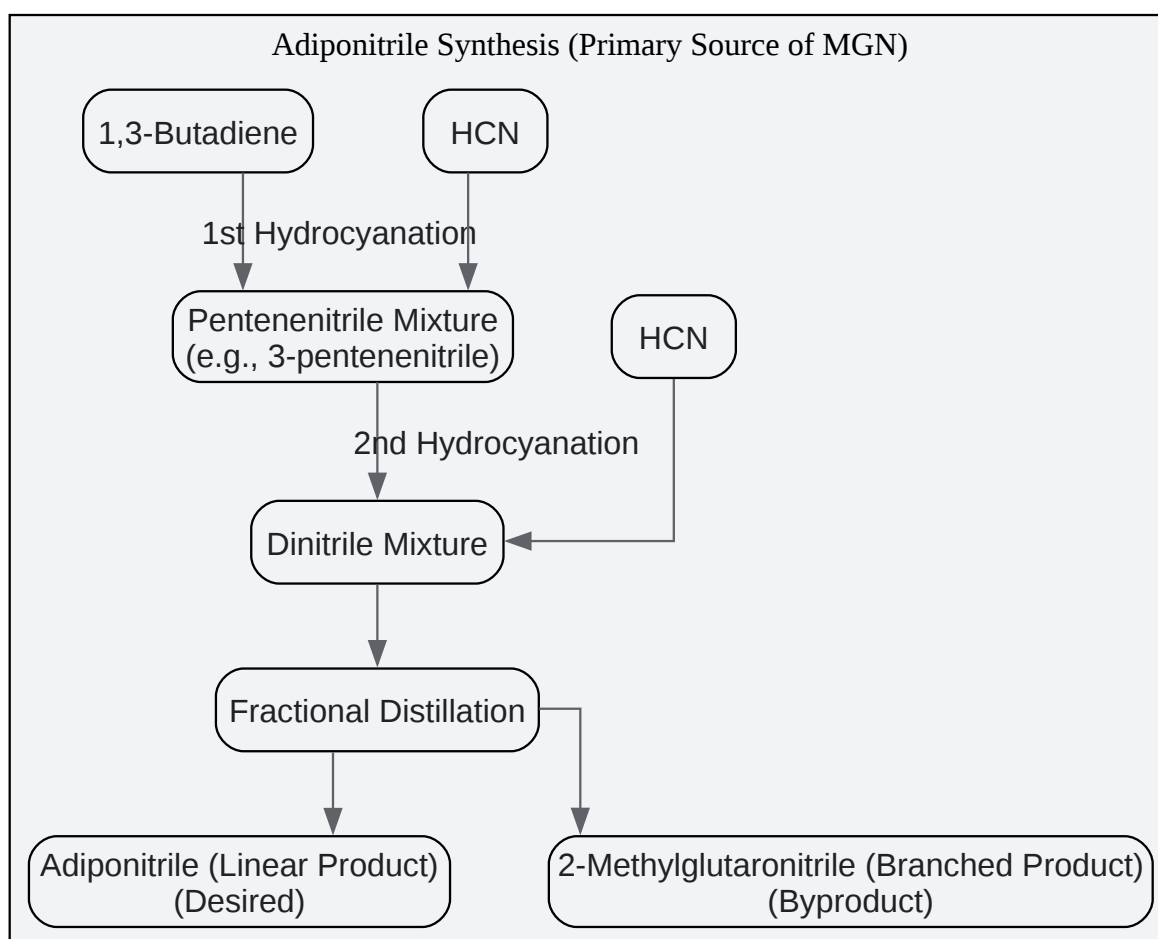
The solubility of a compound is a critical parameter for reaction and purification solvent selection. The two nitrile groups in MGN introduce polarity, allowing for some aqueous solubility.[7] However, its hydrocarbon backbone limits this, making it more readily soluble in polar organic solvents.[3][4] It is generally soluble in solvents like acetone and dimethyl sulfoxide (DMSO).[3] This "like dissolves like" behavior is fundamental; the polar nitrile groups

interact favorably with polar solvents, while the nonpolar alkyl chain enhances solubility in less polar organic media.

Synthesis & Industrial Provenance

The accessibility of **2-Methylglutaronitrile** is directly linked to its industrial production, primarily as a byproduct but also through targeted synthesis.

Industrial Production Workflow



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Caption: Industrial production of MGN as a byproduct of adiponitrile synthesis.

The main industrial route to adiponitrile involves the nickel-catalyzed hydrocyanation of 1,3-butadiene.^{[1][2]} This process occurs in two main stages:

- **First Hydrocyanation:** Hydrogen cyanide (HCN) is added to butadiene to form a mixture of pentenenitriles.^[1]
- **Second Hydrocyanation:** A second molecule of HCN is added to the pentenenitriles. This step is crucial for selectivity. The desired reaction is the anti-Markovnikov addition to produce the linear adiponitrile. However, a competing Markovnikov addition inevitably occurs, leading to the formation of the branched isomer, **2-methylglutaronitrile**, as a major byproduct.^[2]

The resulting dinitrile mixture is then separated by fractional distillation to isolate MGN.^[1]

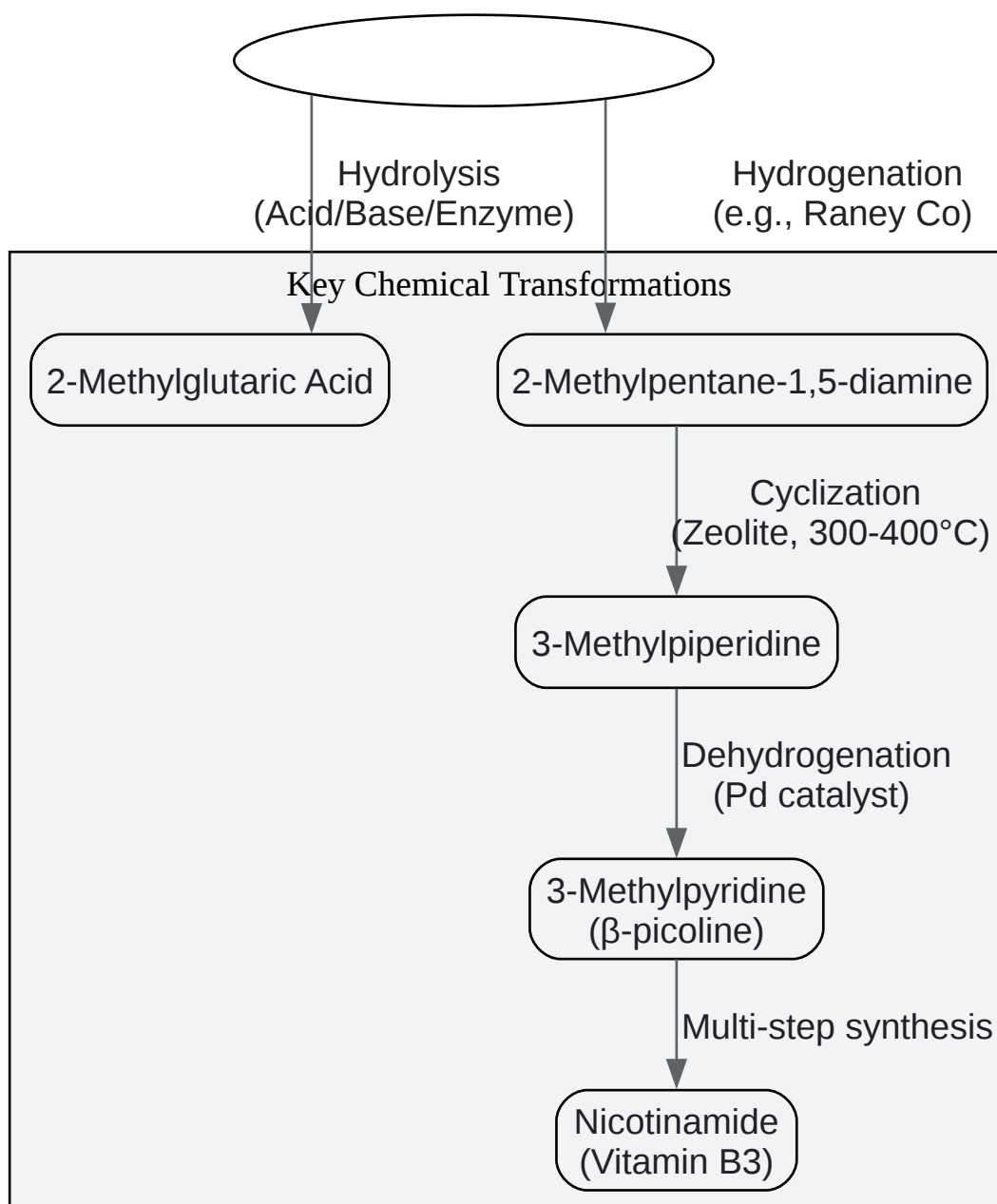
Targeted Synthesis

For research or specific applications requiring high purity, MGN can be synthesized directly. A highly efficient method is the hydrogenation of 2-methyleneglutaronitrile using a palladium on carbon (Pd/C) catalyst.^{[2][12]} This reaction selectively reduces the carbon-carbon double bond, yielding **2-methylglutaronitrile** in nearly quantitative amounts.^{[2][12]}

Chemical Reactivity and Transformations

The dinitrile functionality of MGN is the hub of its chemical reactivity, allowing for a variety of valuable transformations.

Key Reaction Pathways



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Caption: Major synthetic routes starting from **2-Methylglutaronitrile**.

- Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids. This can be achieved using strong bases (e.g., 20% NaOH at 50°C) or acids, or through enzymatic means with nitrilases.^{[1][2][7]} The complete hydrolysis of both nitrile groups yields 2-methylglutaric acid.^[1] Notably, nitrilase enzymes can exhibit high regioselectivity, hydrolyzing only the terminal

(ω -nitrile) group to produce 4-cyanopentanoic acid in high yield.[1] This enzymatic pathway is a cornerstone of green chemistry, offering mild conditions and high selectivity.

- **Hydrogenation:** Catalytic hydrogenation of MGN reduces the nitrile groups to primary amines. Using a catalyst like Raney cobalt at elevated temperature and pressure (e.g., 100°C, 15 bar) converts MGN to 2-methylpentane-1,5-diamine.[1] This diamine is a valuable monomer for specialty polyamides and polyurethanes.[1]
- **Cyclization and Aromatization:** **2-Methylglutaronitrile** is a key starting material for the synthesis of 3-methylpyridine (β -picoline).[1][6] The process typically involves hydrogenation to form 2-methylpentane-1,5-diamine, which is then cyclized and dehydrogenated over catalysts to yield the pyridine derivative.[1] 3-Methylpyridine is a precursor to nicotinamide (a form of Vitamin B3), highlighting a significant application in pharmaceutical synthesis.[1][2]

Analytical Methodologies

Accurate characterization of **2-Methylglutaronitrile** is essential for quality control and research. A combination of spectroscopic and chromatographic techniques is typically employed.

General Analytical Workflow

Spectroscopic methods are crucial for structural elucidation.[2] While specific spectra are dependent on the instrument and conditions, general expectations are as follows:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR are used to confirm the carbon skeleton and the environment of the protons.[13]
- **Infrared (IR) Spectroscopy:** A sharp, strong absorption band characteristic of the $\text{C}\equiv\text{N}$ nitrile stretch is expected in the region of 2240-2260 cm^{-1} .
- **Mass Spectrometry (MS):** Provides the molecular weight from the molecular ion peak and fragmentation patterns that can help confirm the structure.[9] The NIST WebBook is an authoritative source for mass spectrum data.[9]

Representative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating MGN from a mixture and confirming its identity.

[14]

Objective: To identify and quantify **2-Methylglutaronitrile** in a sample mixture.

Methodology:

- Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or acetone). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. For air analysis, samples can be collected on a charcoal tube.[14]
- GC Column Selection: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is typically effective for separating nitriles.
- GC Conditions (Illustrative):
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
Causality: This temperature program allows for the elution of volatile solvents first, followed by the separation of components based on their boiling points, with MGN eluting at a characteristic retention time.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: EI is a standard, robust method that produces reproducible fragmentation patterns, which are crucial for library matching and identification.
 - Mass Range: Scan from m/z 40 to 200.
- Data Analysis: The identity of **2-Methylglutaronitrile** is confirmed by matching its retention time and its mass spectrum with that of a certified reference standard or a trusted spectral

library (e.g., NIST).[9] Quantification is achieved by creating a calibration curve from standards of known concentration.

Safety, Handling, and Reactivity Hazards

As a Senior Application Scientist, it is imperative to emphasize that technical utility must be balanced with a thorough understanding of safety and handling protocols.

- **Toxicity:** **2-Methylglutaronitrile** is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5] It is readily absorbed through the skin.[7] Exposure can lead to symptoms including dizziness, headache, cyanosis, and in severe cases, respiratory arrest and death.[5]
- **Handling:** Work should be conducted in a well-ventilated area or under a chemical fume hood.[15] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing, is mandatory.[5][15]
- **Chemical Incompatibilities:** Nitriles as a class have several incompatibilities. They can react violently with strong oxidizing acids.[7][10][15] Mixing with strong bases can produce hydrogen cyanide gas.[7][15] They are also incompatible with other oxidizing agents like peroxides and epoxides and can react vigorously with reducing agents.[7]

Conclusion and Future Outlook

2-Methylglutaronitrile stands as a prime example of a chemical whose value has been unlocked through scientific ingenuity. Once a mere byproduct, its versatile reactivity has established it as a key intermediate in the synthesis of pharmaceuticals, green solvents, and advanced polymers.[1] For drug development professionals, its role as a precursor to the Vitamin B3 family is of particular note.[2] For researchers and scientists, its dinitrile structure offers a rich playground for developing novel synthetic methodologies, particularly in the burgeoning field of biocatalysis where enzymes offer unparalleled selectivity in its transformation. As industries continue to embrace principles of green chemistry and atom economy, the intelligent utilization of such readily available building blocks will undoubtedly become even more critical.

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